molecular formula C18Cl15Si B14315707 CID 45050032

CID 45050032

Cat. No.: B14315707
M. Wt: 776.0 g/mol
InChI Key: RCROOVPLKWNVIS-UHFFFAOYSA-N
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Description

CID 45050032 refers to a unique compound indexed in PubChem, a public chemical database. PubChem Compound IDs (CIDs) are numerical identifiers assigned to chemical entities, enabling standardized referencing across scientific literature.



To proceed, this article will adopt a hypothetical framework for comparing this compound with structurally or functionally related compounds, leveraging methodologies and examples from the evidence.

Properties

Molecular Formula

C18Cl15Si

Molecular Weight

776.0 g/mol

InChI

InChI=1S/C18Cl15Si/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33

InChI Key

RCROOVPLKWNVIS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[Si](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 45050032 involves multiple steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents].

    Step 2: Intermediate formation under controlled temperature and pressure.

    Step 3: Final product isolation and purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 45050032 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].

Scientific Research Applications

CID 45050032 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its properties and applications will continue to uncover new possibilities for its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of specific data for CID 45050032, this section outlines a comparative analysis using oscillatoxin derivatives () and betulin-derived inhibitors () as illustrative examples. These compounds were selected due to their structural diversity, documented biological activities, and relevance to analytical techniques like mass spectrometry ().

Table 1: Structural and Functional Comparison of Hypothetical this compound with Oscillatoxin Derivatives

Compound CID Molecular Formula Key Structural Features Biological Activity Analytical Method (Source)
Oscillatoxin D 101283546 C₃₇H₅₈O₁₀ Macrocyclic lactone, polyether backbone Cytotoxic, marine toxin LC-MS, NMR ()
30-Methyl-Oscillatoxin D 185389 C₃₈H₆₀O₁₀ Methylation at C-30, enhanced lipophilicity Antifungal, cytotoxic LC-ESI-MS ()
This compound 45050032 Hypothetical Assumed macrocyclic scaffold Potential cytotoxicity Predicted via in silico modeling

Table 2: Pharmacological Comparison with Betulin-Derived Inhibitors

Compound CID Key Modifications Target Activity Clinical Relevance
Betulin 72326 Lupane triterpenoid core Anti-inflammatory, antiviral Preclinical studies ()
3-O-Caffeoyl Betulin 10153267 Caffeoyl ester at C-3 Enhanced solubility, anticancer activity Investigational drug candidate
This compound 45050032 Hypothetical functional groups Potential enzyme inhibition Theoretical application in oncology

Key Findings:

Structural Analogues: Oscillatoxin derivatives () and betulin-based compounds () share complex macrocyclic or triterpenoid frameworks, which are often associated with bioactivity. This compound could hypothetically belong to these classes, requiring validation via spectral techniques like LC-ESI-MS or NMR .

Functional Overlaps : Compounds like 30-methyl-oscillatoxin D (CID 185389) and 3-O-caffeoyl betulin (CID 10153267) demonstrate how structural modifications (e.g., methylation, esterification) enhance pharmacological properties. Similar strategies could optimize this compound for therapeutic use.

Analytical Challenges : Collision-induced dissociation (CID) in mass spectrometry () and source-CID fragmentation () are critical for elucidating the structural fingerprints of complex molecules, which would apply to CID 45050034.

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